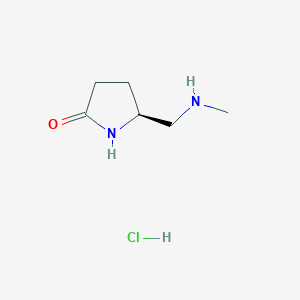

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride

説明

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative featuring a methylamino-substituted methyl group at the 5-position of the pyrrolidin-2-one ring. This compound is structurally characterized by its lactam ring (pyrrolidinone) and a secondary amine functional group, making it a versatile intermediate in pharmaceutical synthesis, particularly for chiral drug candidates.

特性

IUPAC Name |

(5S)-5-(methylaminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-4-5-2-3-6(9)8-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMQSJNKYYLKK-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This method utilizes visible light and a microchannel reactor to facilitate the reaction under mild conditions without the need for metal catalysts .

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

科学的研究の応用

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone characterized by a pyrrolidin-2-one core structure and a methylamino substituent at the 5-position. It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Scientific Research Applications

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride serves various purposes in scientific research:

- Chemistry It is a building block in synthesizing complex organic molecules and a reagent in chemical reactions.

- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

- Medicine Research explores its potential therapeutic applications in developing new drugs for treating various diseases.

- Industry It is used to produce pharmaceuticals, agrochemicals, and other industrial chemicals.

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride's biological activity is attributed to its interaction with molecular targets:

- Enzyme Inhibition The compound may inhibit enzymes, modulating biochemical pathways critical for cellular processes.

- Receptor Binding It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Further research is needed to elucidate the molecular mechanisms and targets involved in its action.

Anticancer Activity

Pyrrolidine derivatives have demonstrated anticancer properties. For instance, certain derivatives exhibit cytotoxicity against A549 lung adenocarcinoma cells, reducing cell viability effectively, suggesting their potential as anticancer agents.

In Vitro Anticancer Study :

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 18 | A549 | 10 | Potent anticancer activity |

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored, with some derivatives showing results against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections.

Antimicrobial Screening :

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 21 | S. aureus | 5 | Selective antimicrobial activity |

Pyrrolidine as a Scaffold

The five-membered pyrrolidine ring is a nitrogen heterocycle used to obtain compounds for treating human diseases . Interest in the scaffold is enhanced by:

- The ability to explore the pharmacophore space efficiently due to sp3-hybridization .

- The contribution to the stereochemistry of the molecule .

- The increased three-dimensional (3D) coverage due to the non-planarity of the ring, called “pseudorotation” .

Thiazole-Integrated Pyrrolidin-2-one Analogues as Anticonvulsants

作用機序

The mechanism of action of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidinone derivatives with modifications at the 5-position. Below is a comparative analysis of structurally related analogs, focusing on substituents, stereochemistry, and functional properties.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₇H₁₃ClN₂O.

Key Differences and Implications

Stereochemistry :

- The (S)-enantiomer (target compound) may exhibit distinct biological activity compared to the (R)-form (CAS 1956434-90-4). For instance, stereochemistry often influences receptor binding affinity in chiral drugs .

Replacing methyl with isopropyl (CAS 1177316-08-3) increases steric hindrance, which could reduce metabolic stability but enhance selectivity for hydrophobic targets .

Salt Form: Hydrochloride salts (e.g., target compound vs. free base 145414-31-9) improve solubility in aqueous media, critical for formulation in intravenous drugs .

Research Findings

- Synthetic Utility: Compounds like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () demonstrate the role of methylamino-pyrrolidinone derivatives as intermediates in synthesizing complex molecules (e.g., spirocyclic compounds with antiviral or anticancer activity) .

- Stability: Hydrochloride salts of pyrrolidinones exhibit superior stability under acidic conditions compared to free bases, as noted in ranitidine hydrochloride formulations () .

生物活性

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is characterized by its pyrrolidine structure, which contributes to its unique biological properties. The compound acts as a building block in organic synthesis and has applications in pharmaceuticals and agrochemicals.

The biological activity of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, modulating biochemical pathways critical for cellular processes.

- Receptor Binding : It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Further studies are needed to elucidate the exact molecular mechanisms and targets involved in its action.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, certain derivatives exhibit significant cytotoxicity against A549 lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability effectively, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 18 | A549 | 10 | Potent anticancer activity |

| 21 | S. aureus | 5 | Selective antimicrobial activity |

Antimicrobial Activity

The antimicrobial efficacy of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride has also been explored. Some derivatives have shown promising results against multidrug-resistant strains of Staphylococcus aureus, indicating their potential use in treating resistant infections .

Case Studies

- In Vitro Anticancer Study :

- Antimicrobial Screening :

Future Directions

The ongoing research into (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride suggests that it holds promise as a lead compound for drug development targeting cancer and resistant bacterial infections. Future studies should focus on:

- Detailed Mechanistic Studies : To clarify how the compound interacts with specific enzymes and receptors.

- In Vivo Evaluations : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and reduced toxicity.

Q & A

Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。